molecular formula C22H12F12N4O2S3 B14922112 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide}

2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide}

Cat. No.: B14922112
M. Wt: 688.5 g/mol
InChI Key: HBTCMISNPOVUHU-UHFFFAOYSA-N
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Description

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide} is a complex organic compound characterized by the presence of a thiadiazole ring and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide} typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with N-(3,5-bis(trifluoromethyl)phenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide} undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups .

Scientific Research Applications

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide} has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide} involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1,3-benzothiazol-2-yl)acetamide]
  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-methylphenyl)acetamide]
  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-methoxyphenyl)acetamide]

Uniqueness

What sets 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide} apart from similar compounds is the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications .

Properties

Molecular Formula

C22H12F12N4O2S3

Molecular Weight

688.5 g/mol

IUPAC Name

2-[[5-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H12F12N4O2S3/c23-19(24,25)9-1-10(20(26,27)28)4-13(3-9)35-15(39)7-41-17-37-38-18(43-17)42-8-16(40)36-14-5-11(21(29,30)31)2-12(6-14)22(32,33)34/h1-6H,7-8H2,(H,35,39)(H,36,40)

InChI Key

HBTCMISNPOVUHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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